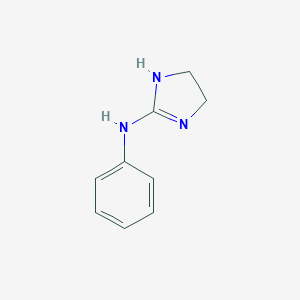

Imidazolidine, 2-(phenylimino)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazolidine, 2-(phenylimino)- is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Imidazolidine, 2-(phenylimino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazolidine, 2-(phenylimino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Recent studies have highlighted the effectiveness of diphenyl-based bis(2-phenylimino)imidazolidines against protozoan parasites such as Trypanosoma brucei and Plasmodium falciparum. These compounds exhibit potent antiparasitic properties, making them promising leads for the development of new treatments for diseases like African trypanosomiasis and malaria. In mouse models, specific derivatives have shown curative effects against stage 1 African trypanosomiasis, suggesting their potential as antitrypanosomal drugs .

Antimicrobial Properties

The antimicrobial activity of imidazolidine derivatives extends to various pathogens, including bacteria and fungi. The mechanism of action is believed to involve binding to the minor groove of DNA at AT-rich sites, which disrupts essential biological processes in microbes . This property positions imidazolidines as valuable candidates in the fight against antibiotic-resistant infections.

Anticonvulsant Effects

Compounds derived from imidazolidine structures have been investigated for their anticonvulsant properties. For instance, the 5,5-diphenylimidazolidine-2,4-dione derivative has shown promise in preclinical models for epilepsy treatment. These compounds are designed to interact with specific neural pathways involved in seizure activity .

Cardiovascular Applications

Imidazolidine derivatives have been studied for their hypotensive effects. Certain substituted 2-phenylaminoimidazolines demonstrate bradycardic activity superior to existing medications, indicating potential use in treating hypertension and related cardiovascular conditions .

Organic Synthesis

Imidazolidines serve as versatile intermediates in organic synthesis. They can act as hydride donors in palladium-catalyzed reactions, facilitating the formation of complex organic molecules through reductive coupling processes . This capability enhances their utility in developing pharmaceuticals and fine chemicals.

DNA Binding Studies

The ability of imidazolidines to bind DNA has been exploited in drug design, particularly for targeting specific genetic sequences associated with diseases. Their dicationic nature at physiological pH allows them to interact effectively with nucleic acids, which can be harnessed for therapeutic purposes .

Case Study 1: Antiparasitic Efficacy

A study evaluated the efficacy of bis(2-phenylimino)imidazolidines against Trypanosoma brucei. The results indicated that these compounds not only inhibited parasite growth but also demonstrated low toxicity in mammalian cells, making them suitable candidates for further development as antitrypanosomal agents.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.5 | >2000 |

| Compound B | 0.8 | >1500 |

Case Study 2: Anticonvulsant Activity

Research on the anticonvulsant properties of 5,5-diphenylimidazolidine-2,4-dione involved testing various derivatives using the Strychnine Induced Convulsion Method. The study identified several derivatives with significant anticonvulsant activity compared to control groups.

| Derivative | Dose (mg/kg) | % Seizure Reduction |

|---|---|---|

| Derivative X | 20 | 85% |

| Derivative Y | 50 | 90% |

Propiedades

Número CAS |

1848-75-5 |

|---|---|

Fórmula molecular |

C9H11N3 |

Peso molecular |

161.2 g/mol |

Nombre IUPAC |

N-phenyl-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H11N3/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-5H,6-7H2,(H2,10,11,12) |

Clave InChI |

JCOPITWIWLFFPC-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)NC2=CC=CC=C2 |

SMILES canónico |

C1CN=C(N1)NC2=CC=CC=C2 |

Key on ui other cas no. |

1848-75-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.